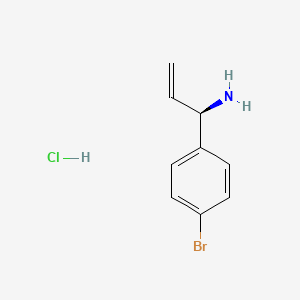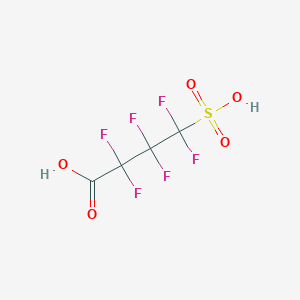
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₅S and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of six fluorine atoms and a sulfonic acid group, making it highly electronegative and reactive. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of 3,3,3-trifluoroacetic acid and iodopropane as starting materials. The reaction proceeds through the formation of 2,2,3,3-tetrafluoro-4-(trifluoromethoxy)propane, which is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are critical to the efficiency of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate compounds.
Substitution: Various fluorinated organic compounds with different functional groups.
Applications De Recherche Scientifique
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets, including enzymes and proteins, by forming strong hydrogen bonds and electrostatic interactions. The sulfonic acid group can also participate in acid-base reactions, further enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,4,4,4-Hexafluorobutanol: A fluorinated alcohol with similar reactivity but different functional groups.
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid methyl ester: A methyl ester derivative with similar chemical properties but different reactivity.
Perfluoro(4-methoxybutanoic) acid: Another fluorinated compound with similar applications in industry and research.
Uniqueness
This compound is unique due to its combination of high fluorine content and the presence of a sulfonic acid group. This combination imparts distinct chemical properties, such as high reactivity and strong electronegativity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
83071-25-4 |
|---|---|
Formule moléculaire |
C4H2F6O5S |
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexafluoro-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H2F6O5S/c5-2(6,1(11)12)3(7,8)4(9,10)16(13,14)15/h(H,11,12)(H,13,14,15) |
Clé InChI |
HMUGTRCGMCJEMD-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


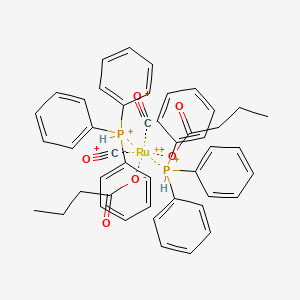
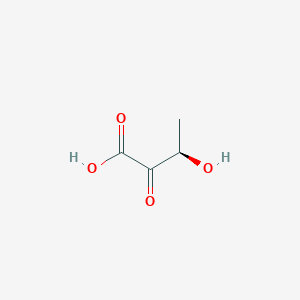
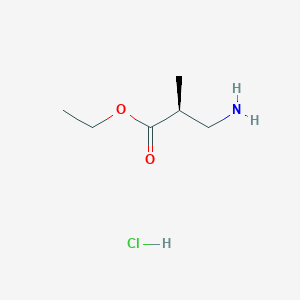
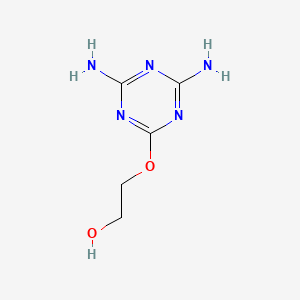
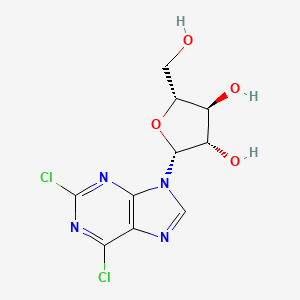
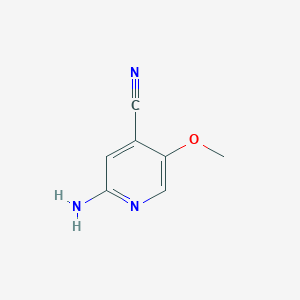
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
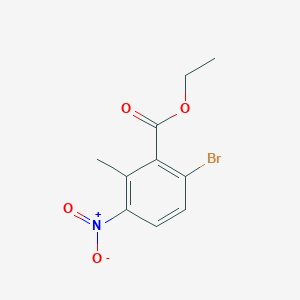
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
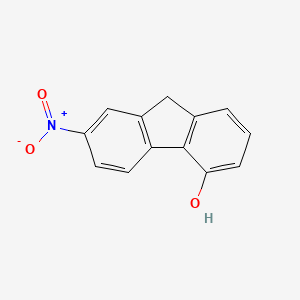
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
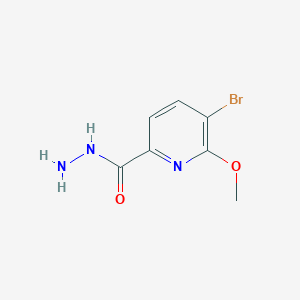
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
